N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. These compounds are known for their significant biological activities, particularly as inhibitors of carbonic anhydrase enzymes . The presence of both sulfonamide and thiophene moieties in the structure contributes to its potent inhibitory effects on these enzymes .
Preparation Methods
The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline core using propylsulfonyl chloride in the presence of a base.
Coupling with thiophene-2-sulfonamide: The final step involves the coupling of the sulfonylated tetrahydroquinoline with thiophene-2-sulfonamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chemical Reactions Analysis
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Scientific Research Applications
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.
Mechanism of Action
The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The compound inhibits the enzymes by interacting with the active site, preventing the binding of the substrate and thus blocking the catalytic activity . The sulfonamide and thiophene moieties play a crucial role in the inhibition process .
Comparison with Similar Compounds
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
N-(5-methylthiophen-2-yl)sulfonamide: This compound also exhibits carbonic anhydrase inhibitory activity but may differ in potency and selectivity.
N-(4-chlorophenyl)sulfonamide: Another sulfonamide with similar inhibitory properties but different structural features.
N-(2-thienyl)sulfonamide: A compound with a thiophene ring, similar to the target compound, but with variations in the substituents
This compound stands out due to its unique combination of the tetrahydroquinoline and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core with a propylsulfonyl group and a thiophene-2-sulfonamide moiety. The structural characteristics contribute to its unique pharmacological properties. The presence of the sulfonamide group is particularly noteworthy due to its established role in inhibiting bacterial growth by interfering with folic acid synthesis.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known to inhibit dihydropteroate synthase , an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth and replication . Additionally, the compound may exhibit activity against various receptors and enzymes, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown effectiveness against various bacterial strains .
Anti-inflammatory Effects
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. Specifically, it has been evaluated in models of autoimmune diseases, showing promise as a RORγt inverse agonist , which plays a crucial role in regulating Th17 cell activity associated with inflammation .
Case Studies
- Psoriasis Treatment : A study demonstrated that a related tetrahydroquinoline derivative effectively treated psoriasis in mice by modulating immune responses through RORγt inhibition. This finding suggests that this compound may have similar therapeutic applications .
- Rheumatoid Arthritis : In another investigation, compounds targeting RORγt were shown to alleviate symptoms in mouse models of rheumatoid arthritis without significant toxicity. This positions the compound as a candidate for further development in treating autoimmune conditions .
Data Summary
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-7-8-14(12-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPZJPNEGCGXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.